molecular formula C17H21NO4S B296492 4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide

Cat. No. B296492
M. Wt: 335.4 g/mol
InChI Key: LESIEWQQCWYDCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide, commonly referred to as MMPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. In

Mechanism of Action

The exact mechanism of action of MMPE is not yet fully understood. However, studies have suggested that MMPE may exert its anticancer effects by inhibiting the activity of enzymes involved in cell proliferation and inducing apoptosis in cancer cells. MMPE may also exert its anti-inflammatory and analgesic effects by modulating the activity of inflammatory mediators such as cytokines and prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that MMPE has a low toxicity profile and does not exhibit significant adverse effects on normal cells. However, MMPE has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, MMPE has been shown to possess anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of MMPE is its low toxicity profile, making it a potentially safe candidate for use in preclinical and clinical studies. Additionally, MMPE exhibits potent anticancer, anti-inflammatory, and analgesic effects, making it a versatile compound for use in various research areas. However, one of the limitations of MMPE is its low solubility in water, which may make it difficult to administer in vivo.

Future Directions

There are several future directions for research on MMPE. One potential area of research is the development of novel formulations of MMPE that improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of MMPE and its potential applications in the treatment of various diseases. Finally, studies are needed to evaluate the safety and efficacy of MMPE in preclinical and clinical studies.

Synthesis Methods

The synthesis of MMPE involves the reaction of 4-methoxyphenethylamine with 3-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through crystallization to obtain MMPE in its pure form.

Scientific Research Applications

MMPE has been extensively studied for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its use as a potential anticancer agent. Studies have shown that MMPE is effective in inhibiting the growth of cancer cells in vitro and in vivo. Additionally, MMPE has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

4-methoxy-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-13-12-16(8-9-17(13)22-3)23(19,20)18-11-10-14-4-6-15(21-2)7-5-14/h4-9,12,18H,10-11H2,1-3H3

InChI Key

LESIEWQQCWYDCY-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC)OC

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CC=C(C=C2)OC)OC

Origin of Product

United States

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